(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
(2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Copper-Catalyzed Coupling Reactions : Amide derivatives, closely related to (2R,4R)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride, have been identified as powerful ligands for copper-catalyzed coupling reactions. These reactions are pivotal in synthesizing pharmaceutically important compounds, demonstrating the compound's utility in medicinal chemistry (Ma et al., 2017).
Material Science and Polymer Chemistry
- Polyamide Synthesis : New classes of polyamides have been synthesized using compounds structurally similar to this compound. These polymers, containing pyridyl moieties, exhibit promising solubility and thermal properties, indicating potential applications in material science (Faghihi & Mozaffari, 2008).
Heterocyclic Compound Synthesis
- Diversity-Oriented Synthesis : The compound plays a role in the diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing its utility in creating a wide variety of heterocyclic compounds with potential biological activity (Baškovč et al., 2012).
Antimicrobial Activity
- Synthesis of Antimicrobial Compounds : Derivatives of the compound have been synthesized and shown to possess significant antimicrobial activity, indicating potential applications in developing new antibacterial and antifungal agents (Zhuravel et al., 2005).
Pharmaceutical Applications
- Synthesis of Potential Analgesics : Chemical modification involving the pyridine moiety of molecules similar to this compound has led to the synthesis of compounds with enhanced analgesic properties, suggesting applications in pain management (Ukrainets et al., 2015).
Therapeutic Research
- Regulation of Apoptotic Activities : A compound structurally related to this compound was demonstrated to regulate apoptotic activities in cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Ramezani et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as gemcitabine, a nucleoside analog, are known to target dna synthesis processes in cells .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets by replacing the building blocks of nucleic acids during dna elongation, arresting tumor growth and promoting apoptosis of malignant cells .
Pharmacokinetics
Similar compounds like sl-01, a prodrug of gemcitabine, have been shown to have improved absorption, good distribution, high clearance, long mean residence time, and moderate bioavailability .
Result of Action
Based on the mode of action, it can be inferred that it may result in the arrest of tumor growth and the promotion of apoptosis in malignant cells .
Properties
IUPAC Name |
(2R,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)7(11)6-3-5(10)4-8-6;/h5-6,8,10H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPLPBTCGIFRP-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1C[C@H](CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.